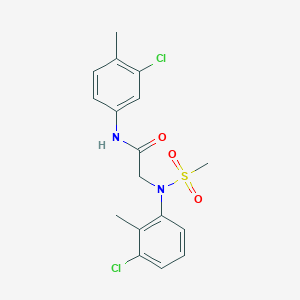![molecular formula C21H13ClN4O4S B3675557 N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3675557.png)
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide
Overview
Description
Preparation Methods
The synthesis of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the cyclization of 2-aminophenol with isothiocyanates, followed by nitration to introduce the nitro group . Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative .
Scientific Research Applications
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide involves the inhibition of specific enzymes, such as cyclooxygenases (COX-1 and COX-2). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The molecular targets and pathways involved include the COX pathway and other related inflammatory pathways .
Comparison with Similar Compounds
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the benzene ring.
N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl-2-nitrobenzamide: This compound has an amino group instead of a carbamothioyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4S/c22-15-7-3-1-5-13(15)20-24-16-11-12(9-10-18(16)30-20)23-21(31)25-19(27)14-6-2-4-8-17(14)26(28)29/h1-11H,(H2,23,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSCBJVPIPGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3675478.png)
![3-ethoxy-N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3675483.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3675512.png)
![N-[[4-(diethylamino)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675523.png)
![4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3675531.png)
![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3675536.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675547.png)

![2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3675556.png)
![(5E)-1-(3-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3675558.png)
![2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3675566.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3675569.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675575.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B3675583.png)
